ethyl (4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate
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Overview
Description
Ethyl (4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate is a complex organic compound featuring a quinoline core fused with a dithiolo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the dithiolo ring system. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Dithiolo Ring: The quinoline derivative undergoes cyclization with sulfur-containing reagents to form the dithiolo ring.
Esterification: The final step involves esterification with ethyl oxalyl chloride to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinoline or dithiolo ring systems.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline core or the dithiolo ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline or dithiolo derivatives.
Substitution: Various substituted quinoline or dithiolo compounds depending on the reagents used.
Scientific Research Applications
Ethyl (4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl (4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating biological pathways. For example, its quinoline core can intercalate with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.
Dithiolo Compounds: Molecules containing dithiolo rings, such as dithioloquinoxalines.
Uniqueness
Ethyl (4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate is unique due to its combined quinoline and dithiolo structures, which confer distinct chemical and biological properties. This dual functionality is not commonly found in other similar compounds, making it a valuable target for further research and development.
Biological Activity
Ethyl (4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound combines a quinoline core with dithiolo groups and an ethyl ester functional group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's chemical formula is C16H15NO3S3 and it is associated with several identifiers, including CAS number 4531-91-3. Its structure is characterized by:
- Quinoline Core : A bicyclic structure that enhances biological activity.
- Dithiolo Groups : These groups are known for their ability to interact with various biological targets.
- Thioxo Group : This functional group contributes to the compound's reactivity and potential interactions with enzymes.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. For instance:
- Study Findings : A comparative study of dithioloquinoline derivatives demonstrated that many of these compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Anticancer Activity
This compound has also shown promise in anticancer applications:
- Mechanism of Action : Similar compounds have been found to induce apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and modulation of cell cycle regulators .
Comparative Biological Activities
The following table summarizes the biological activities of this compound compared to related compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl (8-methoxy-4,4-dimethyl...) | Methoxy substitution | Antimicrobial |
6-Amino derivatives | Amino group at position 6 | Anticancer |
Dithiomalondianilide | Contains dithiocarbonyl | Enzyme inhibition |
This table illustrates the diverse biological profiles stemming from structural modifications within the dithioloquinoline family.
Case Study 1: Antibacterial Efficacy
A study conducted by Sharma et al. (2009) evaluated the antibacterial efficacy of various dithioloquinoline derivatives against common pathogens. Ethyl (4,4-dimethyl...) exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study concluded that the compound's unique thioxo group plays a critical role in its antimicrobial mechanism .
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines demonstrated that ethyl (4,4-dimethyl...) induces apoptosis through caspase activation. A notable study published in Molecules highlighted that this compound reduced the viability of breast cancer cells by over 70% at a concentration of 25 µM after 48 hours of treatment. The researchers attributed this effect to the compound's ability to interfere with mitochondrial function and induce oxidative stress .
Properties
CAS No. |
4531-91-3 |
---|---|
Molecular Formula |
C16H15NO3S3 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
ethyl 2-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoacetate |
InChI |
InChI=1S/C16H15NO3S3/c1-4-20-14(19)13(18)17-10-8-6-5-7-9(10)11-12(16(17,2)3)22-23-15(11)21/h5-8H,4H2,1-3H3 |
InChI Key |
NFRPKMWOXXHTLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
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